(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

Description

IUPAC Naming and Synonyms

The compound is systematically named (S)-(-)-2-(methoxymethyl)-1-pyrrolidinecarboxaldehyde . Alternative designations include:

The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at the pyrrolidine ring’s C2 position. This configuration is critical for its biological and chemical reactivity.

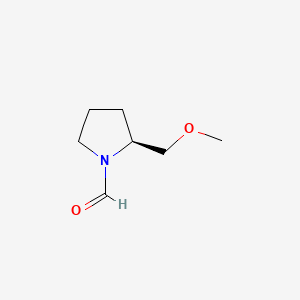

Structural Representation

The molecule features:

- A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

- A methoxymethyl substituent (-OCH2OCH3) at the C2 position

- A formyl group (-CHO) at the N1 position

The stereochemical arrangement is represented by the SMILES string:COC[C@@H]1CCCN1C=O, where the @@ symbol specifies the (S)-configuration.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| Degree of Unsaturation | 2 (one ring + one double bond) |

The formula corresponds to a pyrrolidine-derived aldehyde with a methoxymethyl ether side chain. The molecular weight aligns with the sum of atomic masses:

$$ C: 12 \times 7 = 84 $$, $$ H: 1 \times 13 = 13 $$, $$ N: 14 $$, $$ O: 16 \times 2 = 32 $$ → Total = 143 g/mol .

CAS Registry Number and Regulatory Classifications

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 63126-45-4 | |

| REACH Registration | Exempt (low tonnage, R&D use) | |

| EC Number | Not assigned |

The compound is classified under GHS hazard codes for skin and eye irritation (H315, H319) and respiratory tract irritation (H335). However, regulatory classifications focus primarily on its research applications rather than commercial use.

Comparative Analysis of (S) and (R) Enantiomeric Forms

Structural and Chiral Properties

Physicochemical Properties

| Property | (S)-Enantiomer | (R)-Enantiomer | Source |

|---|---|---|---|

| Boiling Point | 67°C (0.25 mmHg) | Not reported | |

| Density | 1.057 g/mL (25°C) | 1.06 g/mL (20°C) | |

| Refractive Index | $$ n_{20}^D = 1.4755 $$ | $$ n_{20}^D = 1.48 $$ |

Both enantiomers share identical molecular formulas and weights but differ in optical activity and chiral descriptors. Their physical properties (e.g., density, refractive index) are nearly identical due to their enantiomeric relationship.

Properties

CAS No. |

63126-45-4 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(methoxymethyl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3 |

InChI Key |

JNIOQRWRORXADR-UHFFFAOYSA-N |

SMILES |

COCC1CCCN1C=O |

Canonical SMILES |

COCC1CCCN1C=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- (S)-Proline Derivatives: The synthesis often begins with commercially available (S)-proline, which provides the chiral pyrrolidine skeleton. Protection of the carboxyl group may be performed to facilitate subsequent functionalization.

Methoxymethylation Step

- Reagents: Methoxymethyl chloride or methoxymethyl ethers are commonly used as alkylating agents.

- Conditions: The reaction is typically carried out under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents such as DMF or THF to promote nucleophilic substitution at the 2-position.

- Stereoselectivity: The reaction is controlled to maintain the (S)-configuration, often by using the chiral starting material and mild conditions to avoid racemization.

Oxidation to Aldehyde

- Methods: Oxidation of the secondary amine or protected pyrrolidine intermediate to the aldehyde is achieved using selective oxidizing agents such as Dess–Martin periodinane, PCC (pyridinium chlorochromate), or Swern oxidation.

- Conditions: Mild, anhydrous conditions are preferred to avoid overoxidation to carboxylic acids and to preserve the aldehyde functionality.

- Purification: The aldehyde product is purified by column chromatography or recrystallization to obtain high enantiomeric purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material prep | (S)-Proline, protection of carboxyl group | Protected chiral pyrrolidine |

| 2 | Methoxymethylation | Methoxymethyl chloride, base (NaH, K2CO3), DMF/THF, mild temp | Introduction of methoxymethyl group at C-2 |

| 3 | Oxidation | Dess–Martin periodinane or PCC, anhydrous conditions | Formation of aldehyde at N-position |

Research Findings and Optimization Data

- Yield: Typical overall yields range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

- Enantiomeric Excess (ee): High enantiomeric purity (>98% ee) is maintained throughout the synthesis due to the use of chiral starting materials and mild reaction conditions.

- Reaction Time: Methoxymethylation usually completes within 4-6 hours at room temperature; oxidation steps require 1-3 hours at low temperature.

- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution efficiency during methoxymethylation; anhydrous solvents are critical for oxidation steps to prevent side reactions.

Alternative Synthetic Approaches

- Reductive Amination Route: Some methods involve reductive amination of (S)-pyrrolidine carboxaldehyde with methoxymethyl-containing aldehydes or ketones, followed by selective oxidation.

- Protecting Group Strategies: Use of protecting groups such as Boc or Cbz on the nitrogen can facilitate selective functionalization and improve yields.

- Enzymatic Resolution: Biocatalytic methods have been explored to resolve racemic mixtures of 2-(methoxymethyl)pyrrolidine derivatives, though less common for this aldehyde.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Methoxymethylation + Oxidation | (S)-Proline or derivatives | Methoxymethyl chloride, Dess–Martin periodinane | High stereoselectivity, straightforward | Requires careful control to avoid racemization |

| Reductive Amination + Oxidation | (S)-Pyrrolidine carboxaldehyde | Methoxymethyl aldehyde, reducing agent | Alternative route, flexible | More steps, potential for lower yield |

| Enzymatic Resolution | Racemic mixture | Enzymes specific for chiral centers | High enantiomeric purity | Limited scalability, longer process |

Biological Activity

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- CAS Number : 63126-45-4

The compound features a pyrrolidine ring, a methoxymethyl substituent, and an aldehyde functional group, contributing to its unique reactivity and biological interactions.

This compound acts primarily as a ligand, interacting with various biological targets such as enzymes and receptors. The interaction mechanisms include:

- Hydrogen Bonding : Stabilizes the compound within the active site of target molecules.

- Hydrophobic Interactions : Enhances binding affinity to lipid-soluble proteins.

These interactions suggest a role in modulating enzymatic activities and influencing receptor-mediated pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including phospholipase A2, which is crucial in inflammatory processes.

- Antimicrobial Properties : The compound demonstrates activity against several pathogens, including both Gram-positive and Gram-negative bacteria .

- Potential as a Chiral Catalyst : Its chiral nature allows it to function as a catalyst in asymmetric synthesis, which is vital for producing enantiopure pharmaceuticals.

Case Studies

- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can significantly inhibit the activity of phospholipase A2, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antimicrobial Efficacy : A study evaluated its effectiveness against E. coli and Staphylococcus aureus, revealing a notable reduction in bacterial growth rates when treated with the compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₃NO₂ | Contains methoxymethyl group; exhibits chiral properties |

| 1-Pyrrolidinecarboxaldehyde | C₆H₉NO | Lacks methoxymethyl group; used in different synthetic routes |

| N-Methyl-2-(methoxymethyl)pyrrolidine | C₈H₁₅N | Methyl group on nitrogen; alters biological activity |

The unique methoxymethyl substitution in this compound enhances its solubility and reactivity compared to similar compounds.

Scientific Research Applications

Chiral Synthesis

Overview

Chirality is a crucial aspect in the development of pharmaceuticals, as the efficacy and safety of drugs can depend on their stereochemistry. (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde serves as a chiral building block in the synthesis of various biologically active compounds.

Applications

- Synthesis of Amino Acids : This compound can be utilized in the asymmetric synthesis of amino acids, which are fundamental components in drug design and development.

- Ligand Development : It is often used as a ligand in asymmetric catalysis, enhancing the selectivity and yield of reactions involving carbonyl compounds.

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial growth by interfering with essential metabolic pathways.

Case Study

A study published in ACS Catalysis demonstrated the compound's effectiveness in inhibiting specific bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Biological Research

Mechanism of Action

The compound has been investigated for its role in modulating biological pathways. It has shown promise in inhibiting certain enzymes that are critical for pathogen survival.

Research Findings

- Inhibition of Enzymatic Activity : In laboratory settings, this compound has been tested against various enzymes, revealing its potential as an inhibitor for specific targets involved in disease processes.

Data Tables

| Application Area | Specific Uses | Findings/Results |

|---|---|---|

| Chiral Synthesis | Building block for amino acids | Enhanced selectivity in reactions |

| Pharmaceutical Development | Antibiotic candidate | Effective against multiple strains |

| Biological Research | Enzyme inhibition studies | Significant inhibition observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

The R-enantiomer (CAS: 121817-71-8) shares the same molecular formula (C₇H₁₃NO₂) and nearly identical molecular weight (143.19 g/mol) as the S-enantiomer . Key differences include:

- Stereochemical Impact : The enantiomers exhibit opposite optical rotations, influencing their interactions in chiral environments. The S-enantiomer is more commonly utilized in asymmetric catalysis, as evidenced by its higher commercial demand compared to the R-form .

- Applications : Both enantiomers serve as precursors for chiral ligands, but the S-form is often preferred in synthesizing enantioselective catalysts for pharmaceuticals .

Functional Group Variants in Pyrrolidine Derivatives

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide

- CAS : 1272755-85-7

- Molecular Weight : 172.22 g/mol

- Structure : Replaces the methoxymethyl group with a hydroxymethyl substituent and introduces a dimethylcarboxamide at the 1-position.

- Applications : Functions as an intermediate in peptide synthesis and chiral resolution. The hydroxyl group enhances hydrophilicity, contrasting with the methoxymethyl’s lipophilic nature .

(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic Acid

- CAS: Not explicitly provided (see structural formula in ).

- Molecular Weight : 187.19 g/mol

- Structure : Features a methoxyacetyl group and a carboxylic acid at the 2-position.

- Applications : The carboxylic acid moiety enables conjugation reactions, making it suitable for prodrug design or bioconjugation, unlike the aldehyde group in the target compound .

(S)-2-[(Methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester

Comparison Table: Key Pyrrolidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.